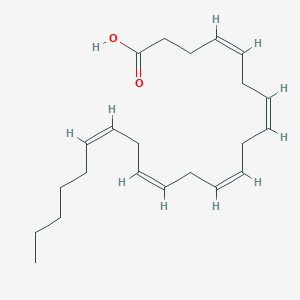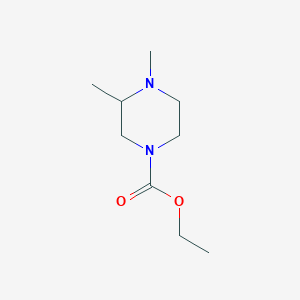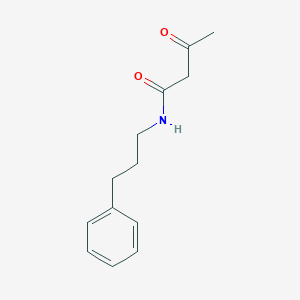
4-Desamine-4-hydroxy triamterene
Overview
Description
4-Desamine-4-hydroxy triamterene (4-DHT) is a synthetic compound that has been studied for its potential medical applications. It is a derivative of triamterene, a diuretic drug used to treat high blood pressure. 4-DHT has been found to have several biochemical and physiological effects, and has been studied for its potential therapeutic uses.
Scientific Research Applications
Metabolism and Pharmacokinetics
4-Desamine-4-hydroxy triamterene, as a derivative of triamterene, is involved in various metabolic and pharmacokinetic processes. Studies have shown that triamterene is extensively metabolized by the liver, with significant first-pass effects after oral dosing. For instance, in patients with cirrhosis, chronic treatment with triamterene results in markedly elevated plasma levels, but these changes do not significantly influence the magnitude of the diuretic response (Mt & Villeneuve, 1988). Furthermore, the rate-limiting biotransformation of triamterene is mediated by cytochrome P450 enzyme CYP1A2, which plays a crucial role in its hydroxylation process (Fuhr et al., 2005).
Pharmacodynamics
The pharmacodynamics of triamterene and its derivatives, including this compound, have been a subject of study. Triamterene derivatives have been investigated for their effects on urine volume and electrolyte excretion, showing that basic derivatives enhance urine volume and sodium excretion. Hydroxy bases demonstrate a stronger antikaliuretic effect than unhydroxylated derivatives, highlighting the importance of hydroxyl groups in their chemical structure (Priewer, Spahn, & Mutschler, 1986).
Drug Metabolism and Excretion
Studies on the metabolism and excretion of triamterene provide insights into the behavior of its derivatives, including this compound. Variations in the drug's fate, such as absorption, binding, and elimination, have been noted. The drug is excreted in bile as well as urine, with rapid and extensive metabolism occurring after oral and intravenous doses (Pruitt, Winkel, & Dayton, 1977).
Sensor Development
Innovative sensors have been developed for the detection and quantification of triamterene, which can potentially be applied to its derivatives. A sensor based on glassy carbon electrode modified with carbon nanotubes and reduced graphene oxide has been introduced for the electrochemical determination of triamterene, demonstrating the possibilities of advanced analytical techniques in drug analysis (Karimi, Gholivand, & Amiri, 2019).
Drug-Drug Interactions
Investigations into the interactions of triamterene with other medications offer valuable information. For example, a study examining the blood pressure-lowering effect of hydrochlorothiazide when used in combination with triamterene indicates how drug interactions can influence therapeutic outcomes (Tu et al., 2015).
Mechanism of Action
Target of Action
4-Desamine-4-hydroxy triamterene, also known as 2,7-Diamino-6-phenylpteridin-4-ol, is a derivative of the drug triamterene . Triamterene is a potassium-sparing diuretic used in the treatment of edema and in the management of hypertension . It primarily works on the distal nephron in the kidneys .
Mode of Action
Triamterene promotes the excretion of sodium ions and water while decreasing the potassium excretion in the distal part of the nephron in the kidneys by working on the lumenal side . Due to its effects on increased serum potassium levels, triamterene is associated with a risk of producing hyperkalemia .
Pharmacokinetics
Triamterene and its fixed combinations with hydrochlorothiazide are rapidly absorbed following oral administration; peak plasma concentrations are achieved within 1–4 hours . Interindividual variation in the degree of absorption has been reported . Triamterene undergoes metabolism to form 4’-hydroxytriamterene, which is further transformed to form the major metabolite, 4′-hydroxytriamterene sulfate .
Action Environment
The action of triamterene can be influenced by various environmental factors. For instance, the enzyme trans-4-Hydroxy-L-proline (Hyp) dehydratase (HypD), which is abundant in the healthy human gut microbiome, has been found to have its activity mediated by the Hyp substrate protonation state . . This suggests that the action of this compound could potentially be influenced by similar environmental factors.
Future Directions
properties
IUPAC Name |
2,7-diamino-6-phenyl-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O/c13-9-7(6-4-2-1-3-5-6)15-8-10(16-9)17-12(14)18-11(8)19/h1-5H,(H5,13,14,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZYJMZMGMKNJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N=C2N)N=C(NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172990 | |
| Record name | 4-Desamine-4-hydroxy triamterene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19375-89-4 | |
| Record name | 4-Desamine-4-hydroxy triamterene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019375894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Desamine-4-hydroxy triamterene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-DIAMINO-6-PHENYL-4-PTERIDINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0ROE0D6VT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(2R,3R,4R,5R)-5,6-dihydroxy-2-[[(3R)-3-hydroxytetradecanoyl]amino]-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B45114.png)








